molecular formula C7H9B B1282432 2-Bromobicyclo[2.2.1]hept-2-ene CAS No. 694-90-6

2-Bromobicyclo[2.2.1]hept-2-ene

Cat. No. B1282432
CAS RN: 694-90-6
M. Wt: 173.05 g/mol
InChI Key: YFZLLLGFQCVYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromobicyclo[2.2.1]hept-2-ene, also known as 2-Bromo-7-methylenebicyclo[2.2.1]hept-2-ene, is an organic compound with a molecular formula of C7H9Br. It is a seven-membered bicyclic compound that consists of a bromine atom connected to a bicyclo[2.2.1]hept-2-ene ring system. It is a colorless liquid with a boiling point of 145-147 °C and a flash point of 53 °C. This compound is a versatile intermediate in the synthesis of various organic compounds and has been used in many different scientific research applications.

Scientific Research Applications

Bromination Studies

Studies on the bromination of norbornene derivatives, including 7-bromobicyclo[2.2.1]hept-2-ene and 2,7-dibromobicyclo[2.2.1]hept-2-ene, explored the mechanisms of isomer formation and the effects of substituents on these processes. The role of neighboring group participation in rearrangements was a focus, providing insights into the structural and electronic factors influencing bromination reactions of such compounds (Gültekin, Taşkesenligil, Daştan, & Balcı, 2008).

Synthesis of Biologically Relevant Compounds

The synthesis of 7-substituted bicyclo[3.2.0]hept-2-en-6-one derivatives, which are intermediates towards biologically interesting compounds, was achieved through palladium-catalyzed cycloaddition reactions. These reactions demonstrated increased yields and exo alkyl cycloadducts, suggesting potential applications in the synthesis of complex organic molecules (Fairlamb, Dickinson, & Cristea, 2000).

Free Radical Addition Studies

Research on free radical addition of hydrogen bromide to syn-7-methoxybicyclo[2.2.1]hept-2-ene highlighted the formation of various brominated compounds. This study contributed to understanding the reactivity of such bicyclic systems under radical conditions (Boerhorst & Klumpp, 2010).

Catalytic Synthesis Research

Aromatic bromides reacted with bicyclo[2.2.1]hept-2-ene in the presence of palladium(0) complexes, leading to the formation of hexahydromethanobiphenylenes and phenylbicycloheptenes. This study provided insights into palladium-catalyzed synthesis and the potential formation of palladacyclic intermediates (Catellani, Chiusoli, & Ricotti, 1985).

properties

IUPAC Name

2-bromobicyclo[2.2.1]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Br/c8-7-4-5-1-2-6(7)3-5/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZLLLGFQCVYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504475
Record name 2-Bromobicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

694-90-6
Record name 2-Bromobicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromobicyclo[2.2.1]hept-2-ene
Reactant of Route 2
2-Bromobicyclo[2.2.1]hept-2-ene
Reactant of Route 3
2-Bromobicyclo[2.2.1]hept-2-ene
Reactant of Route 4
2-Bromobicyclo[2.2.1]hept-2-ene
Reactant of Route 5
2-Bromobicyclo[2.2.1]hept-2-ene
Reactant of Route 6
2-Bromobicyclo[2.2.1]hept-2-ene

Q & A

Q1: What is the impact of temperature on the bromination of 2-bromobicyclo[2.2.1]hept-2-ene?

A1: The research paper [] specifically investigates the influence of temperature on the bromination reaction of this compound. The study observes how varying temperatures affect the reaction yield and selectivity for the desired product, 2,3-dibromobicyclo[2.2.1]hept-2-ene. This information is valuable for optimizing the synthesis process and understanding the reaction mechanism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.